

# Durlobactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Durlobactam*

Cat. No.: *B607225*

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## Introduction

**Durlobactam** (formerly ETX2514) is a novel, broad-spectrum, intravenous diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor.<sup>[1][2]</sup> It was rationally designed to inhibit a wide range of serine  $\beta$ -lactamases, including Ambler class A, C, and D enzymes.<sup>[1][3][4][5]</sup> A key feature of **durlobactam** is its potent activity against class D carbapenem-hydrolyzing  $\beta$ -lactamases (OXA-type enzymes), which are a primary cause of carbapenem resistance in *Acinetobacter baumannii*.<sup>[1][4]</sup>

**Durlobactam** is co-packaged with sulbactam, a  $\beta$ -lactam antibiotic that has intrinsic bactericidal activity against *Acinetobacter* species by inhibiting penicillin-binding proteins (PBPs) 1 and 3.<sup>[6][7][8]</sup> However, the clinical utility of sulbactam alone has been diminished by  $\beta$ -lactamase-mediated degradation.<sup>[7][9]</sup> **Durlobactam** protects sulbactam from hydrolysis, restoring its activity against multidrug-resistant (MDR) and carbapenem-resistant *Acinetobacter baumannii*-calcoaceticus (ABC) complex isolates.<sup>[1][3][10]</sup> The combination, sulbactam-**durlobactam** (brand name Xacduro®), was approved by the U.S. FDA in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible strains of the ABC complex.<sup>[11][12]</sup>

This document provides a comprehensive technical overview of **durlobactam**, detailing its chemical structure, physicochemical properties, mechanism of action, in vitro activity, and relevant experimental methodologies.

## Chemical Structure and Identity

**Durlobactam** is a synthetic, non- $\beta$ -lactam, diazabicyclooctane derivative.<sup>[1][11]</sup> Its structure is characterized by a bicyclic core with a sulfate group, which is crucial for its inhibitory activity.

Chemical Structure:

Chemical structure of Durlobactam

Figure 1: 2D Chemical Structure of **Durlobactam**

### Table 1: Chemical and Physicochemical Properties of Durlobactam

Property	Value	Reference(s)
IUPAC Name	[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate	[11][12]
CAS Number	1467829-71-5 (free acid)	[2][11][12]
PubChem CID	89851852	[11][12]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> O <sub>6</sub> S	[1][11][12]
Molecular Weight	277.26 g/mol	[11][13]
LogP (calculated)	-2.53	[9]
Hydrogen Bond Donors	2	[9]
Hydrogen Bond Acceptors	6	[9]

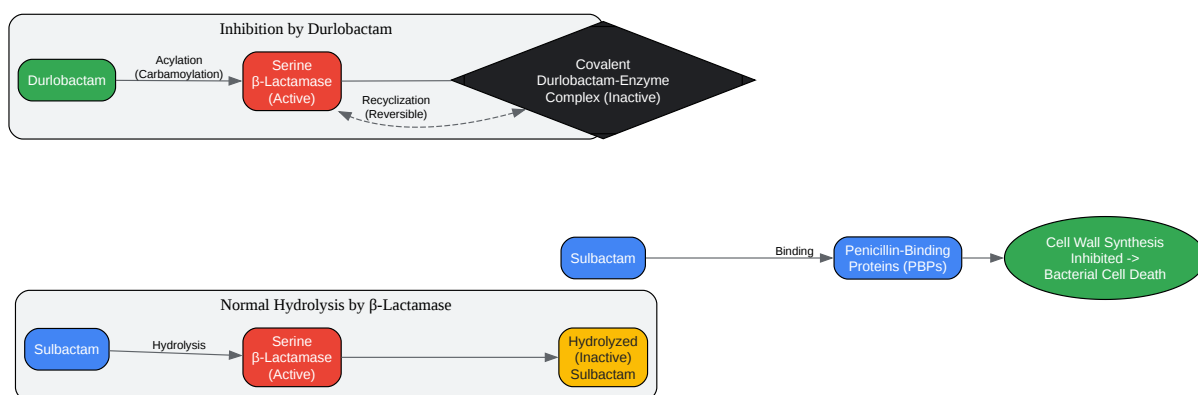
## Mechanism of Action

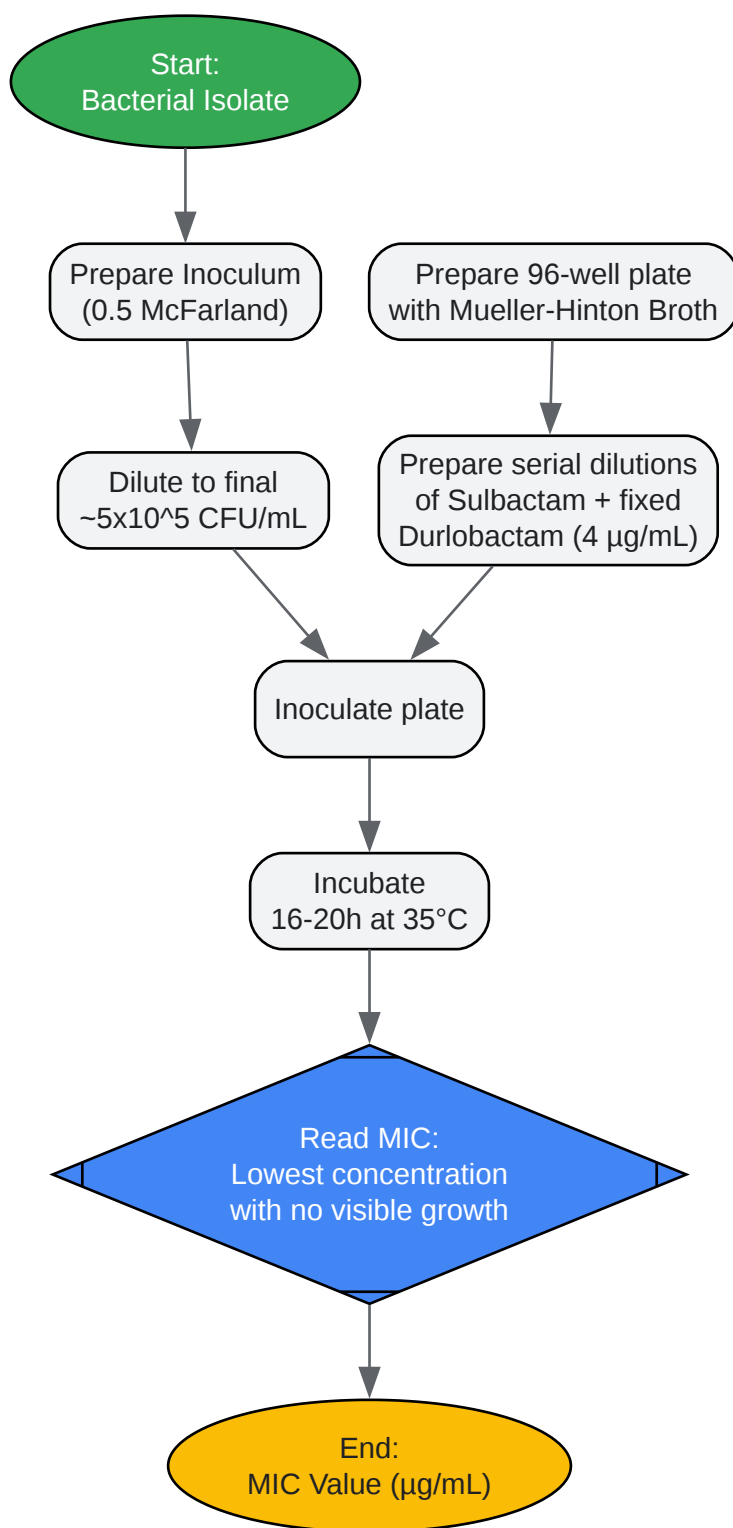
**Durlobactam** is a potent, reversible inhibitor of serine  $\beta$ -lactamases (classes A, C, and D).<sup>[1]</sup> It does not inhibit class B metallo- $\beta$ -lactamases.<sup>[4][5]</sup> The mechanism involves the formation of a stable, covalent carbamoyl-enzyme complex with the active site serine residue of the  $\beta$ -lactamase enzyme.<sup>[1][4]</sup>

This process occurs in two main steps:

- Acylation (Carbamoylation): The active site serine nucleophile of the  $\beta$ -lactamase attacks the carbonyl group of **durlobactam**'s cyclic urea, opening the ring and forming a covalent bond.  
[4]
- Reversibility (Recyclization): The covalent bond is reversible. The sulfated amine group on the **durlobactam** molecule facilitates recyclization, allowing the intact inhibitor to dissociate from the enzyme.[4] This allows a single **durlobactam** molecule to be exchanged between enzyme molecules, a process known as acylation exchange.[1][11]

The rate of dissociation ( $k_{\text{off}}$ ) is particularly slow for class D enzymes, leading to sustained inhibition.[6][14] By inactivating  $\beta$ -lactamases, **durlobactam** protects its partner antibiotic, sulbactam, from degradation, allowing sulbactam to exert its bactericidal effect by binding to and inhibiting bacterial PBPs.[8]





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